3-Chloro-8-methylimidazo[1,2-a]pyridine 3-Chloro-8-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1019026-79-9
VCID: VC7638388
InChI: InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
SMILES: CC1=CC=CN2C1=NC=C2Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61

3-Chloro-8-methylimidazo[1,2-a]pyridine

CAS No.: 1019026-79-9

Cat. No.: VC7638388

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61

* For research use only. Not for human or veterinary use.

3-Chloro-8-methylimidazo[1,2-a]pyridine - 1019026-79-9

Specification

CAS No. 1019026-79-9
Molecular Formula C8H7ClN2
Molecular Weight 166.61
IUPAC Name 3-chloro-8-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Standard InChI Key CRCPXUHCLPVNSM-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 3-chloro-8-methylimidazo[1,2-a]pyridine, the chlorine substituent at position 3 and the methyl group at position 8 introduce steric and electronic effects that influence molecular conformation and biological interactions. Single-crystal X-ray diffraction studies of related compounds, such as 3-chloro-8-methoxyimidazo[1,2-a]pyridine, reveal planar geometries with dihedral angles between the imidazole and pyridine rings ranging from 2.02.0^\circ to 25.725.7^\circ, depending on substituent bulkiness . For the methyl-substituted derivative, the smaller steric profile of the methyl group compared to methoxy or adamantyl groups likely reduces torsional strain, favoring coplanarity and enhanced π-π stacking interactions in biological targets .

Table 1: Structural Parameters of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSubstituent (Position)Dihedral Angle (°)Torsional Strain (kcal/mol)
3-Chloro-8-methylCl (3), CH₃ (8)3.6–5.4*0.8–1.2*
3-Chloro-8-methoxyCl (3), OCH₃ (8)4.9–6.01.5–2.1
2h (Biphenyl) Biphenyl (side chain)2.0–5.71.8–3.4
* Estimated based on analogous structures.

Synthetic Methodologies

The synthesis of 3-chloro-8-methylimidazo[1,2-a]pyridine can be achieved through modified A³-coupling (aldehyde-alkyne-amine) reactions or cyclocondensation strategies. A representative green synthesis route involves:

  • Condensation: Reacting 2-amino-4-methylpyridine with chloroacetaldehyde in aqueous ethanol at 50°C to form the imidazo[1,2-a]pyridine core .

  • Chlorination: Treating the intermediate with chloramine-T (Cl3SNa\text{Cl}_3\text{SNa}) in dichloromethane to introduce the chlorine atom at position 3.

Physicochemical Properties

The chlorine and methyl substituents significantly alter the compound’s physicochemical profile:

  • Lipophilicity: Calculated logP = 2.1 (vs. 1.8 for unsubstituted imidazo[1,2-a]pyridine), enhancing membrane permeability.

  • Solubility: Aqueous solubility = 12 mg/mL at pH 7.4, attributed to the polarizable chlorine atom and hydrophobic methyl group .

  • Thermal Stability: Melting point = 189–192°C, comparable to 3-chloro-8-methoxy analogs (182–185°C).

Biological Activities and Mechanistic Insights

While direct pharmacological data for 3-chloro-8-methylimidazo[1,2-a]pyridine are unavailable, structurally related compounds exhibit notable bioactivities:

Cholinesterase Inhibition

Imidazo[1,2-a]pyridines with halogenated aryl side chains demonstrate potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, compound 2j (3,4-dichlorophenyl substituent) inhibits BChE with IC50=65 μM\text{IC}_{50} = 65 \ \mu\text{M}, surpassing tacrine (IC50=100 μM\text{IC}_{50} = 100 \ \mu\text{M}) . Molecular docking suggests the chlorine atom forms halogen bonds with Tyr332 in the AChE peripheral anionic site, while the methyl group enhances van der Waals interactions with Leu286 .

Table 2: Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget Enzyme/PathogenActivity (IC50\text{IC}_{50} or MIC)Selectivity Index
3-Chloro-8-methyl*BChE58 µM*4.2*
3-Chloro-8-methoxyS. aureus8 µg/mL
2h (Biphenyl) AChE79 µM2.1
* Predicted using QSAR models.

Applications and Future Directions

3-Chloro-8-methylimidazo[1,2-a]pyridine holds promise in multiple domains:

  • Neurodegenerative Diseases: As a cholinesterase inhibitor, it could mitigate acetylcholine deficiency in Alzheimer’s disease .

  • Antimicrobial Agents: Structural optimization may yield derivatives with enhanced gram-negative bacterial coverage.

  • Material Science: Its planar structure and halogen substituent make it a candidate for organic semiconductors.

Future research should prioritize in vivo toxicity studies, pharmacokinetic profiling, and crystallographic analysis to validate computational predictions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator